molecular formula C10H10BrN3O3 B13918181 Methyl 2-bromo-4-methoxy-3-methylpyrazolo[1,5-a]pyrazine-6-carboxylate

Methyl 2-bromo-4-methoxy-3-methylpyrazolo[1,5-a]pyrazine-6-carboxylate

Cat. No.: B13918181
M. Wt: 300.11 g/mol
InChI Key: QVEBWPMJOMPXAI-UHFFFAOYSA-N
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Description

Methyl 2-bromo-4-methoxy-3-methylpyrazolo[1,5-a]pyrazine-6-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of bromine, methoxy, and methyl groups in the structure of this compound adds to its chemical versatility and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-4-methoxy-3-methylpyrazolo[1,5-a]pyrazine-6-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation might start with the formation of a pyrazole ring, followed by bromination and methoxylation steps. The final step often involves esterification to introduce the carboxylate group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and solvents that are environmentally benign is also considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-4-methoxy-3-methylpyrazolo[1,5-a]pyrazine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a]pyrazine derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .

Scientific Research Applications

Methyl 2-bromo-4-methoxy-3-methylpyrazolo[1,5-a]pyrazine-6-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a scaffold for the development of new drugs targeting various diseases.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-4-methoxy-3-methylpyrazolo[1,5-a]pyrazine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-bromo-4-methoxy-3-methylpyrazolo[1,5-a]pyrazine-6-carboxylate is unique due to the specific combination of bromine, methoxy, and methyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H10BrN3O3

Molecular Weight

300.11 g/mol

IUPAC Name

methyl 2-bromo-4-methoxy-3-methylpyrazolo[1,5-a]pyrazine-6-carboxylate

InChI

InChI=1S/C10H10BrN3O3/c1-5-7-9(16-2)12-6(10(15)17-3)4-14(7)13-8(5)11/h4H,1-3H3

InChI Key

QVEBWPMJOMPXAI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=CN2N=C1Br)C(=O)OC)OC

Origin of Product

United States

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